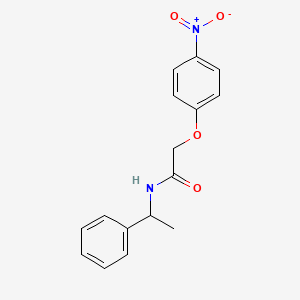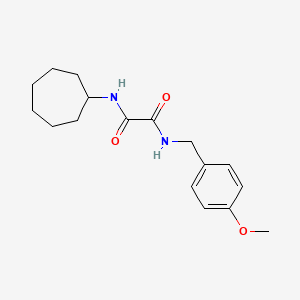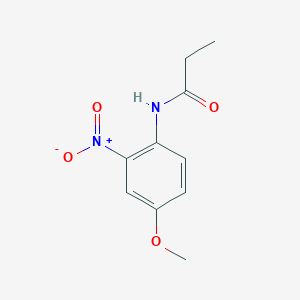
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it has been shown to improve lipid metabolism and insulin sensitivity. However, it has also been studied for its potential performance-enhancing effects in athletics, leading to its classification as a prohibited substance by the World Anti-Doping Agency.
Mecanismo De Acción
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose metabolism, as well as decreased expression of genes involved in lipid synthesis and inflammation.
Biochemical and Physiological Effects
In addition to its metabolic and cardiovascular effects, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its specificity for PPARδ, which allows for more targeted and precise manipulation of gene expression. However, its classification as a prohibited substance by the World Anti-Doping Agency may limit its use in certain research settings.
Direcciones Futuras
Future research on 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide could focus on its potential therapeutic effects in neurodegenerative diseases and cancer, as well as its potential performance-enhancing effects in athletics. Additionally, further studies could investigate the safety and efficacy of this compound in human subjects, as most of the current research has been conducted in animal models.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-bromoisobutyrate to form 2-(4-nitrophenoxy)isobutyric acid. This compound is then coupled with (1-phenylethyl)amine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic effects in metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis. It also improves insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-12(13-5-3-2-4-6-13)17-16(19)11-22-15-9-7-14(8-10-15)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNOWZOBPOZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![1-phenyl-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5025780.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)


![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5025805.png)
![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5025806.png)
